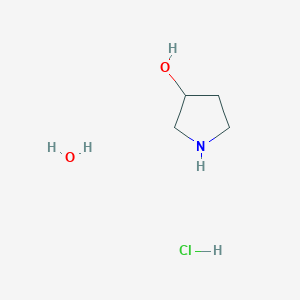

Pyrrolidin-3-ol hydrochloride hydrate

Description

Properties

CAS No. |

111810-68-5; 86070-82-8 |

|---|---|

Molecular Formula |

C4H12ClNO2 |

Molecular Weight |

141.6 |

IUPAC Name |

pyrrolidin-3-ol;hydrate;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH.H2O/c6-4-1-2-5-3-4;;/h4-6H,1-3H2;1H;1H2 |

InChI Key |

OJRFNPFXRCSDFA-UHFFFAOYSA-N |

SMILES |

C1CNCC1O.O.Cl |

solubility |

not available |

Origin of Product |

United States |

The Significance of 3 Hydroxypyrrolidine Scaffolds in Heterocyclic Chemistry

The 3-hydroxypyrrolidine scaffold, a five-membered nitrogen-containing ring with a hydroxyl group at the third position, is a prevalent structural motif in a vast array of biologically active compounds and natural products. nih.govresearchgate.net The inherent three-dimensionality and stereochemical complexity of this scaffold allow for precise spatial orientation of functional groups, a critical factor in molecular recognition and biological function. nih.govresearchgate.net

The pyrrolidine (B122466) ring's non-planar, puckered conformation, often described as "pseudorotation," provides a flexible yet defined framework that can be tailored to interact with specific biological targets. nih.govresearchgate.net This structural characteristic, combined with the hydrogen-bonding capability of the hydroxyl group and the basicity of the nitrogen atom, makes the 3-hydroxypyrrolidine core a privileged scaffold in medicinal chemistry. Its presence is noted in various therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs.

The versatility of the 3-hydroxypyrrolidine scaffold is further enhanced by the ability to introduce a wide range of substituents at various positions on the ring. This allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for developing effective drug candidates. The strategic placement of these substituents can lead to highly selective and potent interactions with biological macromolecules like enzymes and receptors. nih.gov

The Strategic Role of Pyrrolidin 3 Ol Hydrochloride Hydrate As a Chiral Building Block

Pyrrolidin-3-ol hydrochloride hydrate (B1144303) serves as a crucial chiral building block in the synthesis of enantiomerically pure compounds. cymitquimica.com The term "chiral building block" refers to a small, optically active molecule that can be incorporated into a larger, more complex structure, thereby imparting its specific stereochemistry to the final product. cymitquimica.com3wpharm.com The hydrochloride salt form of pyrrolidin-3-ol offers several practical advantages in a laboratory and industrial setting. It is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to its free base counterpart. cymitquimica.com The hydrate form indicates the presence of water molecules within the crystal lattice.

The "3R" or "3S" designation in compounds like (3R)-3-Pyrrolidinol hydrochloride specifies the absolute configuration at the third carbon of the pyrrolidine (B122466) ring, which is essential for its biological activity and interaction with specific receptors. cymitquimica.com This stereochemical purity is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.

The synthetic utility of pyrrolidin-3-ol hydrochloride hydrate is extensive. The hydroxyl group can be readily converted into other functional groups or used as a handle for further chemical transformations. The secondary amine can be N-alkylated or N-acylated to introduce diverse side chains. These modifications allow chemists to systematically explore the structure-activity relationships of a series of compounds, leading to the optimization of their biological activity. nih.gov For instance, it is a key intermediate in the synthesis of Darifenacin hydrobromide, a medication used for treating an overactive bladder. nbinno.com

Current Research Directions and Challenges in Pyrrolidin 3 Ol Hydrochloride Hydrate Chemistry

Stereoselective and Enantioselective Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of pyrrolidin-3-ol derivatives. Various sophisticated methods have been developed to achieve high levels of stereoselectivity and enantioselectivity, including chiral pool synthesis, asymmetric organocatalysis, and catalytic asymmetric cycloadditions.

Chiral Pool Approaches Utilizing Natural Precursors

The chiral pool provides a valuable source of enantiomerically pure starting materials for the synthesis of complex molecules. Natural precursors such as amino acids and tartaric acid are frequently employed to introduce chirality into the target pyrrolidine structure.

L-tartaric acid is another versatile chiral precursor. Its C2-symmetric nature allows for the construction of 3,4-difunctionalized pyrrolidines. nih.gov A stereoselective synthesis of deacetylanisomycin, a polyhydroxylated pyrrolidine, has been reported starting from a nitrile derived from tartaric acid. nih.gov The key steps involve a reductive alkylation and an intramolecular cyclization. nih.gov

The following table summarizes representative examples of chiral pool approaches for the synthesis of pyrrolidin-3-ol derivatives.

| Natural Precursor | Key Synthetic Steps | Target Derivative | Overall Yield | Reference |

| trans-4-Hydroxy-L-proline | Regio- and stereoselective hydroxylation, stereoselective reduction | Polyhydroxylated pyrrolidine glycosidase inhibitors | >50% (over 9 steps) | nih.gov |

| L-Tartaric acid | Reductive alkylation of a derived nitrile, intramolecular cyclization | Deacetylanisomycin | 64% (from intermediate) | nih.gov |

Asymmetric Organocatalysis in Pyrrolidine Ring Construction

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines, often utilizing catalysts derived from natural amino acids like proline. mdpi.comdoaj.orgunibo.itnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, directing the stereochemical outcome of the reaction.

Proline and its Derivatives: L-proline itself can catalyze intermolecular aldol (B89426) reactions to form chiral building blocks for pyrrolidine synthesis. mdpi.com More sophisticated catalysts, such as diarylprolinol silyl (B83357) ethers, have been developed for the asymmetric functionalization of aldehydes, leading to precursors for substituted pyrrolidines. mdpi.comdoaj.orgunibo.itnih.gov Prolinamide-based organocatalysts have also been successfully employed in asymmetric Michael additions of aldehydes to nitroolefins, a key step in the construction of functionalized pyrrolidine rings. unibo.it

Cinchona Alkaloids: Cinchona alkaloids and their derivatives are another important class of organocatalysts for asymmetric synthesis. researchgate.netacs.orgacs.orgresearchgate.net These bifunctional catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and steric hindrance, leading to high enantioselectivities in various reactions suitable for pyrrolidine synthesis, such as conjugate additions.

The table below provides examples of asymmetric organocatalytic reactions used in the construction of the pyrrolidine ring.

| Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | dr | ee (%) | Reference |

| Diarylprolinol silyl ether | Michael Addition | Aldehydes and Nitroolefins | γ-Nitroaldehydes | High | - | High | mdpi.comdoaj.orgunibo.itnih.gov |

| Prolinamide | Michael Addition | Aldehydes and β-Nitroalkenes | Functionalized pyrrolidine precursors | Good | Moderate | Good | unibo.it |

| Cinchona Alkaloid Derivative | Conjugate Addition | Ketones and Nitroolefins | γ-Nitroketones | Good | Good | up to 70 | mdpi.com |

Catalytic Asymmetric 1,3-Dipolar Cycloadditions for Pyrrolidine Formation

The [3+2] cycloaddition of azomethine ylides with various dipolarophiles is a highly efficient method for the construction of the pyrrolidine ring, allowing for the simultaneous formation of multiple stereocenters. nih.govnih.govacs.org The use of chiral catalysts, typically metal complexes, enables the enantioselective synthesis of highly substituted pyrrolidines.

Copper(I)-Catalyzed Cycloadditions: Copper(I) complexes with chiral ligands are widely used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.govnih.gov These reactions have been successfully applied to the synthesis of a variety of pyrrolidine derivatives, including those with fluorine substituents, with high yields and excellent stereoselectivities. nih.govnih.gov For instance, the reaction of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes, catalyzed by a Cu(I) complex, affords chiral 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives with up to >20:1 diastereomeric ratio (dr) and 97% enantiomeric excess (ee). nih.govnih.gov

Silver(I)-Catalyzed Cycloadditions: Silver(I) catalysts have also proven effective in asymmetric 1,3-dipolar cycloadditions for the synthesis of pyrrolidines. nih.govacs.orgresearchgate.net For example, the reaction of imino esters with (Z)-nitroalkenes bearing a masked amino group, catalyzed by a silver salt and a chiral phosphoramidite (B1245037) ligand, can produce chiral cis-3,4-diaminopyrrolidines with high enantioselectivity. nih.gov

Below is a table summarizing key findings in catalytic asymmetric 1,3-dipolar cycloadditions for pyrrolidine synthesis.

| Catalyst System | Dipole | Dipolarophile | Product | Yield (%) | dr | ee (%) | Reference |

| Cu(I)/Chiral Ligand | Azomethine Ylide | Fluorinated Styrenes | Fluorinated Pyrrolidines | up to 96 | >20:1 | up to 97 | nih.govnih.gov |

| Ag(I)/Chiral Phosphoramidite | Azomethine Ylide | (Z)-Nitroalkenes | cis-3,4-Diaminopyrrolidines | Moderate | Moderate | High | nih.gov |

| AgOAc/dppe | Azomethine Ylide | (E)-β-Borylacrylates | 3-Borylpyrrolidines | High | - | - | acs.org |

Diastereoselective and Enantioselective Spiro-Pyrrolidine Synthesis

Spiro-pyrrolidines, which feature a spirocyclic junction involving the pyrrolidine ring, are an important class of compounds with significant biological activity. Their synthesis often relies on asymmetric [3+2] cycloaddition reactions.

Organocatalytic Approaches: Chiral phosphoric acids have been shown to be effective organocatalysts for the three-component 1,3-dipolar cycloaddition of methyleneindolinones, aldehydes, and amino esters to produce spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity (up to 98% ee). nih.govrice.eduresearchgate.netacs.org This method allows for the creation of two adjacent quaternary stereogenic centers with excellent stereocontrol. nih.govrice.eduresearchgate.netacs.org Similarly, chiral amine-catalyzed [3+2] cycloadditions between isatin-derived azomethine ylides and α,β-unsaturated aldehydes afford spiro[oxindole-3,2′-pyrrolidine]s with high diastereo- and enantioselectivity. rsc.org

Metal-Catalyzed Approaches: L-proline functionalized magnetic nanorods have been used as a recyclable catalyst for the stereoselective synthesis of spirocyclic pyrrolidines, pyrrolizidines, and pyrrolothiazolidines via a one-pot, three-component 1,3-dipolar cycloaddition. rsc.org This method provides the desired products in high yields and with a high level of diastereoselectivity. rsc.org Silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with α-alkylidene succinimides is another efficient route to spirocyclic pyrrolidines, affording the products in high yields and enantioselectivities. acs.org

The following table presents examples of stereoselective spiro-pyrrolidine synthesis.

| Catalyst | Reaction Type | Substrates | Product | Yield (%) | dr | ee (%) | Reference |

| Chiral Phosphoric Acid | [3+2] Cycloaddition | Methyleneindolinones, Aldehydes, Amino Esters | Spiro[pyrrolidin-3,3'-oxindoles] | High | - | up to 98 | nih.govrice.eduresearchgate.netacs.org |

| Chiral Amine | [3+2] Cycloaddition | Isatin-derived Azomethine Ylides, α,β-Unsaturated Aldehydes | Spiro[oxindole-3,2′-pyrrolidine]s | High | High | High | rsc.org |

| L-proline functionalized nanorods | [3+2] Cycloaddition | Isatin, Sarcosine, 5-Arylidenethiazolidine-2,4-diones | Spiro-pyrrolidines | High | High | - | rsc.org |

| AgOAc/TCF | [3+2] Cycloaddition | Imino Esters, α-Alkylidene Succinimides | Spirocyclic Pyrrolidines | High | - | High | acs.org |

Novel Ring Construction and Functionalization Approaches

Beyond traditional strategies, novel methodologies for the de novo construction of the pyrrolidine ring from acyclic precursors are continuously being developed, offering alternative and often more flexible synthetic routes.

De Novo Pyrrolidine Ring Formation from Acyclic Precursors

The formation of the pyrrolidine ring from acyclic precursors provides a powerful strategy for introducing diverse functionalities and stereocenters. mdpi.com This approach often involves an intramolecular cyclization of a suitably functionalized linear molecule.

One common method involves the intramolecular cyclization of acyclic amino alcohols. organic-chemistry.org For example, N-carbamate-protected amino alcohols can undergo acid-promoted cyclization to form pyrrolidines in very good yields. organic-chemistry.org Another approach is the intramolecular amination of unactivated C(sp³)-H bonds, which can be catalyzed by copper and provides a direct route to pyrrolidines. organic-chemistry.org

Reductive cyclization of chiral nitro ketones, which can be prepared via asymmetric Michael additions, is another effective method for constructing the pyrrolidine ring. nih.gov This strategy has been successfully applied to the synthesis of quaternary proline analogues. nih.gov

The table below highlights some de novo approaches to pyrrolidine ring formation.

| Acyclic Precursor Type | Cyclization Method | Key Features | Reference |

| N-Carbamate-protected amino alcohols | Acid-promoted cyclization | Good yields, tolerance of carbamate (B1207046) group | organic-chemistry.org |

| Acyclic amines with unactivated C-H bonds | Copper-catalyzed intramolecular amination | Direct C-H functionalization, good yields | organic-chemistry.org |

| Chiral nitro ketones | Reductive cyclization | Formation of highly substituted pyrrolidines | nih.gov |

Strategic Functionalization and Derivatization of Preformed Pyrrolidine Rings

One effective approach to synthesizing derivatives of pyrrolidin-3-ol involves the modification of readily available, pre-formed pyrrolidine rings, such as those derived from proline. This strategy leverages the inherent chirality of proline to produce enantiomerically pure products.

Recent advancements have focused on the direct functionalization of C(sp³)–H bonds, which represents a highly atom-economical and efficient method. For instance, palladium catalysis has been successfully employed for the C-3 arylation of proline derivatives. This method allows for the direct installation of aryl groups at the 3-position of the pyrrolidine ring, leading to cis-2,3-disubstituted pyrrolidines with high stereoselectivity. The use of specific directing groups, such as aminoquinoline and methoxyaminoquinoline, facilitates this transformation with a variety of aryl iodides.

Furthermore, 3-hydroxyproline (B1217163) itself can serve as a starting material for the synthesis of 3-substituted proline derivatives. Methodologies such as palladium-catalyzed coupling reactions on enol triflates derived from 3-hydroxyproline have been developed to introduce various substituents at the C-3 position. These approaches provide access to a diverse range of functionalized pyrrolidine scaffolds that can be further elaborated to obtain pyrrolidin-3-ol derivatives.

| Entry | Aryl Iodide | Directing Group | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Iodotoluene | Aminoquinoline | Pd(OAc)₂ | 85 | |

| 2 | 1-Iodo-4-methoxybenzene | Methoxyaminoquinoline | Pd(OAc)₂ | 92 | |

| 3 | 3-Iodopyridine | Aminoquinoline | Pd(OAc)₂ | 78 |

Development of One-Pot and Multi-Component Reaction Systems

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. These strategies are particularly valuable for the synthesis of pyrrolidine derivatives.

A notable example is the three-component reaction of cyclopropyl (B3062369) ketones, aldehydes, and amines, promoted by a metal iodide, to afford substituted pyrrolidines. This approach allows for the rapid assembly of the pyrrolidine core from simple and commercially available starting materials. Similarly, one-pot reactions involving 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran, catalyzed by cerium(III) chloride heptahydrate, have been developed to construct the 2-hydroxy pyrrolidine ring system in good to excellent yields.

MCRs based on the [3+2] cycloaddition of azomethine ylides are also widely employed for the synthesis of highly functionalized pyrrolidines. These reactions can be designed as one-pot procedures, where the azomethine ylide is generated in situ and trapped by a dipolarophile. This strategy offers a high degree of stereocontrol and allows for the introduction of multiple substituents in a single step.

| Entry | Reaction Type | Key Reagents | Catalyst/Promoter | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Three-Component | Cyclopropyl ketone, Aldehyde, Amine | Metal Iodide | Substituted Pyrrolidine | 70-85 | |

| 2 | One-Pot | 2-Amino-thiadiazole, 2,3-Dihydrofuran | CeCl₃·7H₂O | 2-Hydroxy Pyrrolidine Derivative | 80-95 | |

| 3 | Multi-Component | Amino acid, Aldehyde, Alkene | - | Highly Functionalized Pyrrolidine | Varies |

Intramolecular Cyclization and Cascade Reactions

Intramolecular cyclization and cascade reactions provide elegant and efficient pathways to the pyrrolidine ring system, often with high stereoselectivity. These reactions typically involve the formation of a key C-N or C-C bond to close the five-membered ring.

The intramolecular cyclization of amino alcohols is a common strategy for the synthesis of pyrrolidines. Acid-promoted cyclodehydration of amino alcohols using an amide acetal (B89532) as an activating agent for the hydroxyl group has been shown to be an effective method for preparing various substituted pyrrolidines. Another approach involves the intramolecular cyclization of an intermediate formed from the reduction of a nitrile group, as seen in the synthesis of chiral 3-hydroxypyrrolidine from 4-chloro-3-hydroxybutyronitrile.

Cascade reactions, which involve a series of sequential transformations in a single synthetic operation, have also been developed for the synthesis of complex pyrrolidine derivatives. A platinum/Brønsted acid relay catalytic system has been utilized for the coupling of N-Boc-protected alkynamine derivatives with alkenes or alkynes. This process is believed to proceed through an initial platinum-catalyzed cycloisomerization followed by a triflic acid-promoted nucleophilic addition and trapping of the resulting cationic species. These cascade reactions can lead to the formation of intricate bicyclic systems containing the pyrrolidine core.

| Entry | Reaction Type | Starting Material | Key Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Intramolecular Cyclization | Amino alcohol | N,N-dimethylacetamide dimethyl acetal, Acid | Substituted Pyrrolidine | 75-90 | |

| 2 | Intramolecular Cyclization | 4-chloro-3-hydroxybutyronitrile derivative | H₂, Metal Catalyst | Chiral 3-Hydroxypyrrolidine | High | |

| 3 | Cascade Reaction | N-Boc-protected alkynamine | Platinum/Triflic Acid | Bicyclic Pyrrolidine Derivative | 60-80 |

Catalytic Reduction Methods in Pyrrolidine Synthesis

Catalytic reduction is a cornerstone of many synthetic routes to pyrrolidines, including pyrrolidin-3-ol. These methods often involve the hydrogenation of pyrrole (B145914) precursors or the reduction of functional groups such as amides and nitriles within a molecule poised to form the pyrrolidine ring.

Heterogeneous and Homogeneous Metal-Catalyzed Hydrogenation

The catalytic hydrogenation of pyrrole derivatives is a direct method for the synthesis of the corresponding pyrrolidines. This transformation can be achieved using both heterogeneous and homogeneous metal catalysts.

Heterogeneous catalysts, such as rhodium on carbon (Rh/C) and ruthenium on carbon (Ru/C), have demonstrated high activity in the hydrogenation of the pyrrole ring under mild conditions. Palladium-based catalysts have also been employed, with the selectivity of the reaction being influenced by the choice of solvent. The stereoselectivity of these hydrogenations can be excellent, leading to functionalized pyrrolidines with multiple new stereocenters. For instance, the hydrogenation of 2,5-disubstituted pyrroles typically yields the corresponding cis-2,5-disubstituted pyrrolidines.

Homogeneous catalysts offer the advantage of higher selectivity and milder reaction conditions in some cases. Chiral iridium complexes have been used for the asymmetric hydrogenation of olefins and cyclic imines, showcasing the potential for enantioselective synthesis of pyrrolidine derivatives. While less explored for this specific transformation, homogeneous palladium catalysts have shown promise in the asymmetric hydrogenation of other N-heteroarenes.

| Entry | Substrate | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 1-Methyl-2-pyrrole ethanol | Pd/C | 6 bar H₂, 80 °C | 1-Methyl-2-pyrrolidine ethanol | High | |

| 2 | Highly substituted pyrrole | Rh/C | H₂, mild conditions | Diastereomerically pure pyrrolidine | Excellent | |

| 3 | 2,5-Disubstituted pyrrole | Various | H₂ | cis-2,5-Disubstituted pyrrolidine | - |

Advanced Hydride Reduction Techniques for Amide and Nitrile Functions

The reduction of amides (specifically lactams) and nitriles is a key strategy for the synthesis of pyrrolidin-3-ol and its derivatives, often involving an intramolecular cyclization step. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for these transformations.

The reduction of a lactam, such as a derivative of 4-amino-2-hydroxybutyric acid, with LiAlH₄ can directly yield the corresponding pyrrolidin-3-ol. This method, while effective, requires careful handling of the highly reactive reducing agent. Sodium borohydride (B1222165) (NaBH₄) in the presence of sulfuric acid has also been employed for the reduction of the lactam carbonyl group to afford (S)-3-hydroxypyrrolidine.

| Entry | Substrate | Reducing Agent | Product | Key Transformation | Reference |

|---|---|---|---|---|---|

| 1 | Lactam derivative of 4-amino-2-hydroxybutyric acid | LiAlH₄ | (S)-3-Hydroxypyrrolidine | Amide reduction | |

| 2 | Lactam derivative | NaBH₄ / H₂SO₄ | (S)-3-Hydroxypyrrolidine | Amide reduction | |

| 3 | 4-Halo-3-hydroxybutyronitrile derivative | H₂, Metal Catalyst | Chiral 3-Hydroxypyrrolidine | Nitrile reduction and intramolecular cyclization |

Exploration of Transition Metal-Free Catalysis in N-Heterocycle Synthesis

In recent years, there has been a growing interest in the development of transition metal-free catalytic systems for the synthesis of N-heterocycles, driven by the desire for more sustainable and cost-effective chemical processes. These methods often utilize organocatalysts or main-group elements to promote the desired transformations.

While specific examples for the direct synthesis of pyrrolidin-3-ol hydrochloride hydrate using transition metal-free reduction are less common, the broader field of N-heterocycle synthesis provides valuable insights. For instance, organocatalytic asymmetric reactions, such as Michael additions, have been developed for the synthesis of pyrrolidine-3-carboxylic acid derivatives (beta-prolines). These reactions can be highly stereoselective and provide access to chiral pyrrolidine building blocks.

Furthermore, visible-light-mediated photoredox catalysis using organic dyes has emerged as a powerful tool for the construction of various heterocyclic scaffolds. These metal-free methods can facilitate a range of transformations, including cyclizations and functionalizations, under mild reaction conditions. The application of such transition-metal-free strategies to the synthesis of pyrrolidin-3-ol and its derivatives represents a promising area for future research.

Green Chemistry and Sustainable Synthesis Principles Applied to this compound

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates like this compound to minimize environmental impact and enhance safety and efficiency. This paradigm shift encourages the development of sustainable synthetic routes through the use of eco-friendly catalysts, alternative reaction media, and innovative energy sources. The application of these principles to the synthesis of the pyrrolidine scaffold is an active area of research, aiming to replace traditional methods that often rely on hazardous reagents and generate significant waste.

A key aspect of green chemistry involves the replacement of stoichiometric reagents with catalytic alternatives, particularly those derived from renewable sources or those that can operate under mild conditions. In the context of pyrrolidine synthesis, significant progress has been made in developing catalytic systems that are both efficient and environmentally benign.

Researchers have explored the use of natural, bio-based catalysts for synthesizing pyrrolidine derivatives. acs.org For instance, cellulose (B213188) sulfuric acid (CellSA), derived from the abundant natural polymer cellulose, has been effectively used as a recyclable, solid acid catalyst for the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides. acs.org This approach avoids harsh reaction conditions and demonstrates high diastereoselectivity and yield. acs.org The catalyst's efficiency has been shown to be superior to similar catalysts derived from starch. acs.org

Organocatalysis, which avoids the use of potentially toxic metals, represents another cornerstone of green pyrrolidine synthesis. mdpi.com L-proline, a naturally occurring amino acid, has been employed as a catalyst for the synthesis of various heterocyclic compounds, including pyranopyrazoles, in aqueous media. mdpi.com The use of such organocatalysts in water aligns with multiple green chemistry principles by utilizing a non-toxic, readily available catalyst in an environmentally safe solvent. mdpi.com Furthermore, iridium-catalyzed methodologies have been developed for the reductive generation of azomethine ylides from stable and abundant amides, enabling the synthesis of complex pyrrolidines under mild conditions in a one-pot process. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Natural Solid Acid | Cellulose Sulfuric Acid (CellSA) | 1,3-Dipolar Cycloaddition | Renewable source, reusable, high diastereoselectivity, avoids harsh conditions. | acs.org |

| Organocatalyst | L-proline | Multicomponent Reactions | Metal-free, biodegradable, effective in aqueous media. | mdpi.com |

| Metal Catalyst | Iridium(III) Complex (Vaska's complex) | Reductive [3+2] Cycloaddition | High selectivity, mild conditions, use of stable amide precursors. | acs.org |

| Natural Organocatalyst | Citric Acid (from lemon juice) | Multicomponent Reaction (Pyranopyrazoles) | Bio-based, inexpensive, sustainable, effective in water. | mdpi.com |

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose significant environmental and health risks. Green chemistry promotes the reduction or elimination of these solvents by using alternative media or performing reactions under solvent-free conditions. researchgate.net

Aqueous Media: Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. mdpi.com The synthesis of pyrrolidine-fused spirooxindoles has been achieved through a three-component domino reaction in an ethanol-water mixture at room temperature without a catalyst. rsc.org This method offers high yields and simplifies product isolation, often avoiding the need for column chromatography. rsc.org Similarly, asymmetric aldol reactions for preparing pyrrolidine-based organocatalysts have been successfully conducted in water, highlighting its potential as an environmentally friendly medium. mdpi.com

Bio-based Solvents: Research into bio-based solvents, derived from renewable resources like plants and biomass, is gaining momentum. core.ac.ukresearchgate.net N-Methylpyrrolidone (NMP), a common industrial solvent, can be synthesized from γ-aminobutyric acid (GABA), which is obtainable from plant proteins, offering a bio-based alternative to its fossil-fuel-derived counterpart. researchgate.net Other potential bio-solvents like limonene (B3431351) and p-cymene (B1678584) are being investigated for various organic reactions, including those that could be adapted for pyrrolidine synthesis. core.ac.uk

Solvent-Free Conditions: The most sustainable approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions, often facilitated by grinding or ball milling, can lead to higher efficiency and shorter reaction times. researchgate.net A one-pot, three-component synthesis of novel 2-pyrrolidinone (B116388) derivatives has been developed using grinding at room temperature without any solvent or catalyst. researchgate.net This method provides good to high yields in short reaction times (≤ 25 minutes) and features a simple workup procedure. researchgate.net

| Reaction Medium | Example Synthesis | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Aqueous (EtOH/H₂O) | Pyrrolidine-fused Spirooxindoles | Room temperature, catalyst-free | Eco-friendly, high yields, simple workup, avoids toxic solvents. | rsc.org |

| Solvent-Free (Grinding) | Polysubstituted 2-Pyrrolidinones | Room temperature, catalyst-free | No solvent waste, short reaction times, high efficiency, simple. | researchgate.net |

| Bio-based Precursor | N-Methylpyrrolidone (NMP) | One-pot cyclization/methylation of GABA | Derived from renewable resources, reduces reliance on fossil fuels. | researchgate.net |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov By directly coupling microwave energy with the molecules in the reaction mixture, this technique allows for rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve purity. sphinxsai.commdpi.com

The application of microwave irradiation has been successfully demonstrated for the synthesis of various pyrrolidine derivatives. nih.govresearchgate.net For example, a green synthetic methodology for substituted pyrrolidinones was developed using a one-pot, three-component reaction under microwave irradiation in an aqueous medium. sphinxsai.comresearchgate.net When compared to conventional heating, the microwave-assisted approach provided improved yields in a fraction of the time. sphinxsai.com In another study, the synthesis of novel aminopyridine, pyrrolidine, and piperidine (B6355638) acetamides was achieved in good yields under microwave irradiation, proving to be a fast and environmentally friendly technique that accelerates reaction rates. mdpi.com The efficiency of MAOS supports the new era of green chemistry by reducing energy consumption and enabling faster process development. nih.gov

| Pyrrolidine Derivative | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Substituted Pyrrolidinones | Conventional Heating | Several hours | Lower | sphinxsai.com |

| Microwave Irradiation (360W) | Minutes | Improved | sphinxsai.com | |

| Pyrrolidine Acetamides | Conventional Heating (70°C) | Not specified | Moderate (up to 60%) | mdpi.com |

| Microwave Irradiation (65-70°C) | Not specified | Good | mdpi.com | |

| NH Pyrrolidine-fused Chlorin (B1196114) | Microwave Irradiation (75°C) | 30 minutes | 68-89% | nih.gov |

Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that aligns perfectly with green chemistry principles by using light as a clean, renewable energy source. researchgate.net These reactions can often be conducted at room temperature under mild conditions, avoiding the need for high-energy thermal processes. This methodology has been effectively applied to the synthesis of pyrrolidine-containing heterocycles. rsc.orgbohrium.com

The synthesis of pyrrolidinone derivatives has been achieved via an intramolecular radical cyclization reaction using metal-free photoredox catalysis under blue LED irradiation. researchgate.netrsc.org This approach is noted for its synthetic efficiency, green reaction profile, easy product isolation, and short reaction times. researchgate.netrsc.org Organic dyes, such as Rose Bengal, can be used as effective and inexpensive photoredox catalysts, avoiding the use of precious metals. rsc.orgbohrium.com Similarly, a visible-light-mediated selenylation/cyclization reaction has been developed for the synthesis of selenosubstituted pyrrolidine-2,5-diones. rsc.orgresearchgate.net This strategy is advantageous for its mild, metal-free, and additive-free conditions, showcasing the potential of visible light to drive complex chemical transformations in a sustainable manner. rsc.org

| Target Compound | Catalyst | Light Source | Key Features | Reference |

|---|---|---|---|---|

| Pyrrolidinone Derivatives | Rose Bengal (Organic Dye) | Blue LEDs | Metal-free, green reaction profile, short reaction time, efficient. | researchgate.netrsc.org |

| Selenosubstituted Pyrrolidine-2,5-diones | None (Diselenide as radical source) | Visible Light | Metal-free, additive-free, mild conditions, good substrate range. | rsc.orgresearchgate.net |

N-Derivatization Reactions for Diverse Substituent Introduction

The secondary amine of the pyrrolidine ring is a nucleophilic center that readily participates in a variety of reactions to introduce a diverse array of substituents at the nitrogen atom. These N-derivatization reactions are fundamental to modifying the molecule's properties and are often the first step in more complex synthetic sequences.

Common N-derivatization strategies include:

N-Alkylation: This involves the reaction of the pyrrolidine nitrogen with an alkyl halide or other alkylating agent. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom displaces a leaving group on the alkylating agent.

N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through methods such as the Buchwald-Hartwig amination, which utilizes a palladium catalyst to couple the amine with an aryl halide or triflate.

N-Acylation: Acyl groups can be introduced by reacting the pyrrolidine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent). This forms an amide linkage, which can alter the electronic properties and conformational flexibility of the molecule.

Reductive Amination: This two-step process involves the initial formation of an iminium ion by reacting the pyrrolidine with an aldehyde or ketone, followed by reduction to the corresponding N-substituted pyrrolidine. This method is particularly useful for introducing a wide range of alkyl groups.

Michael Addition: The pyrrolidine nitrogen can act as a nucleophile in a Michael addition reaction, adding to an α,β-unsaturated carbonyl compound to form a new carbon-nitrogen bond.

The choice of reaction conditions, including the solvent, base, and temperature, is crucial for achieving high yields and selectivity in N-derivatization reactions. In the case of this compound, a base is typically required to neutralize the hydrochloride and liberate the free amine for reaction.

| Reaction Type | Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Epoxides | N-Alkyl pyrrolidin-3-ols | Direct introduction of alkyl groups. |

| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl pyrrolidin-3-ols | Forms a C-N bond with an aromatic ring. |

| N-Acylation | Acyl chlorides, Carboxylic acids | N-Acyl pyrrolidin-3-ols (Amides) | Introduces an amide functional group. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent | N-Substituted pyrrolidin-3-ols | Versatile method for N-alkylation. |

Stereocontrolled Transformations and Modulations of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring offers another site for chemical modification. Stereocontrolled transformations of this group are particularly important, as the stereochemistry at this position can significantly influence the biological activity of the final compound.

Key transformations of the hydroxyl group include:

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers to introduce a variety of functional groups or to act as a protecting group during subsequent reactions. These reactions are typically carried out under standard conditions, for example, using an acyl chloride or an alkyl halide in the presence of a base.

Oxidation: Oxidation of the secondary alcohol to a ketone (pyrrolidin-3-one) provides a key intermediate for further functionalization. Common oxidizing agents include Swern oxidation, Dess-Martin periodinane, or chromium-based reagents. The resulting ketone can then undergo a variety of reactions, such as reductive amination or additions of nucleophiles.

Mitsunobu Reaction: This reaction allows for the inversion of the stereochemistry at the C-3 position. By reacting the alcohol with a nucleophile (such as a carboxylic acid) under Mitsunobu conditions (typically using triphenylphosphine (B44618) and diethyl azodicarboxylate), an SN2 reaction occurs, leading to the formation of the corresponding ester with inverted stereochemistry. Subsequent hydrolysis of the ester yields the inverted alcohol.

Protection/Deprotection: The hydroxyl group often needs to be protected to prevent it from interfering with reactions at other parts of the molecule, particularly at the nitrogen atom. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS), benzyl (B1604629) ethers, and esters. These groups can be selectively removed under specific conditions to regenerate the hydroxyl group. google.com

| Transformation | Reagents | Product | Purpose |

|---|---|---|---|

| Esterification | Acyl chloride, Base | 3-Acyloxypyrrolidine | Functionalization, Protection |

| Etherification | Alkyl halide, Base | 3-Alkoxypyrrolidine | Functionalization, Protection |

| Oxidation | Swern, DMP | Pyrrolidin-3-one | Intermediate for further synthesis |

| Mitsunobu Reaction | DEAD, PPh3, Nu-H | Inverted C-3 stereocenter | Stereochemical control |

Regioselective Introduction of Additional Substituents onto the Pyrrolidine Ring System

Beyond derivatization at the nitrogen and oxygen atoms, it is also possible to introduce additional substituents at various positions on the pyrrolidine ring. These reactions often require careful control of regioselectivity to ensure that the new substituent is introduced at the desired position.

Methods for regioselective functionalization include:

Functionalization via Pyrrolidin-3-one: As mentioned previously, oxidation of the hydroxyl group to a ketone provides an electrophilic center at the C-3 position. This allows for the introduction of substituents at the C-2 or C-4 positions via enolate chemistry. For example, deprotonation with a strong base can generate an enolate, which can then react with an electrophile (e.g., an alkyl halide) to introduce a new substituent.

Directed Metalation: In some cases, it is possible to use a directing group to achieve regioselective deprotonation and subsequent functionalization of the pyrrolidine ring. For example, a suitably chosen N-substituent can direct a strong base (such as an organolithium reagent) to deprotonate a specific C-H bond, allowing for the introduction of a substituent at that position.

Ring-Opening and Re-closing Strategies: In more complex scenarios, the pyrrolidine ring can be temporarily opened, functionalized, and then re-closed to introduce new substituents. This approach can provide access to substitution patterns that are difficult to achieve through direct functionalization.

Cycloaddition Reactions: The pyrrolidine ring can also be constructed with pre-existing substituents through cycloaddition reactions, such as 1,3-dipolar cycloadditions of azomethine ylides with alkenes.

The development of new methods for the regioselective functionalization of the pyrrolidine ring is an active area of research, as it expands the range of accessible molecular architectures.

Complex Multi-step Reaction Sequences Incorporating this compound

This compound is a valuable starting material in the multi-step synthesis of complex target molecules, particularly in the field of medicinal chemistry. Its bifunctionality and chirality make it an ideal scaffold for building molecular complexity.

Examples of its use in multi-step syntheses include:

Synthesis of Biologically Active Alkaloids: Many natural products and their analogues containing the pyrrolidine core have been synthesized starting from pyrrolidin-3-ol. These syntheses often involve a series of N-derivatization, hydroxyl group modification, and ring functionalization steps to construct the target molecule.

Development of Pharmaceutical Agents: The pyrrolidine-3-ol motif is found in a number of approved drugs and clinical candidates. For instance, it is a key component of certain muscarinic receptor antagonists and other central nervous system agents. chemicalbook.com The synthesis of these molecules often begins with the elaboration of the pyrrolidin-3-ol scaffold.

Combinatorial Chemistry and Library Synthesis: The versatility of pyrrolidin-3-ol makes it a suitable starting material for the creation of libraries of related compounds for high-throughput screening. By systematically varying the substituents at the nitrogen and oxygen atoms, as well as on the ring itself, a large number of diverse molecules can be generated.

A typical multi-step sequence might involve:

Protection of the hydroxyl group.

N-derivatization to introduce a key side chain.

Further functionalization of the side chain or the pyrrolidine ring.

Deprotection of the hydroxyl group.

Final modification of the hydroxyl group or other parts of the molecule.

The ability to strategically combine the various chemical transformations discussed above allows for the efficient and stereocontrolled synthesis of a wide range of complex molecules from this simple yet versatile starting material.

Iv. Applications of Pyrrolidin 3 Ol Hydrochloride Hydrate As a Key Intermediate and Building Block in Organic Synthesis

Strategic Utilization in the Synthesis of Complex Heterocyclic Systems

The pyrrolidine (B122466) scaffold is a fundamental component of many complex heterocyclic systems, and pyrrolidin-3-ol hydrochloride hydrate (B1144303) provides a convenient entry point to this structural class. nih.gov Its inherent functionality allows for the construction of fused, spirocyclic, and bridged bicyclic systems, which are of high interest to medicinal chemists due to their conformationally restricted nature. lookchem.com

One of the primary methods for synthesizing pyrrolidine-containing heterocycles is through [3+2] cycloaddition reactions. researchgate.net This approach allows for the creation of diverse spirooxindole-pyrrolidines with high diastereoselectivity under mild conditions. nih.gov The pyrrolidine ring can be fused with other heterocyclic systems to generate novel molecular frameworks. For instance, it is a key component in the synthesis of pyrrolidine-fused heterocycles, which have shown a wide range of biological activities. researchgate.net

The development of new synthetic methods to access pyrrolidine skeletons is crucial for accelerating drug discovery research. osaka-u.ac.jp Recent advancements include photochemical cycloadditions, metal-catalyzed reactions, and metal-free strategies that enhance efficiency and selectivity in the synthesis of bicyclic pyrrolidines. osi.lv These methods often utilize the pyrrolidine core as a scaffold to build more complex structures.

The following table summarizes various heterocyclic systems synthesized using pyrrolidine derivatives as building blocks:

| Heterocyclic System | Synthetic Approach | Key Features |

|---|---|---|

| Spiro[pyrrolidine-3,3'-oxindoles] | 1,3-Dipolar Cycloaddition | Dual activity against histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov |

| Bicyclic Pyrrolidines | [3+2] Cycloaddition | Conformationally restricted, leading to higher activity and selectivity. lookchem.com |

| Pyrrolidine-fused 3-Spirooxindoles | 1,3-Dipolar Cycloaddition | High diastereoselectivity and good yields. nih.gov |

| Pyrrolidine-Containing Bicycles and Tricycles | Allenyl Azide Cycloaddition | High levels of diastereoselectivity. nih.gov |

Contribution to the Preparation of Chiral Biologically Active Compounds

The stereochemistry of the pyrrolidine ring is a critical feature that influences the biological activity of molecules. nih.gov Pyrrolidin-3-ol hydrochloride hydrate, being a chiral molecule, serves as an excellent starting material for the synthesis of enantiomerically pure compounds. The hydroxyl and amino groups provide handles for stereoselective transformations, allowing for the introduction of new stereocenters with high control.

The pyrrolidine nucleus is a preferred scaffold in pharmaceutical sciences, and its derivatives are used as chiral controllers in asymmetric synthesis. nih.gov The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varying binding modes with enantioselective proteins. nih.gov

Recent research has focused on the development of catalytic methods for the synthesis of chiral pyrrolidine derivatives. For example, catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines can provide either C2- or C3-alkylated chiral pyrrolidines depending on the metal catalyst used. organic-chemistry.org

Role as a Precursor for Advanced Pharmaceutical Intermediates

The pyrrolidine ring is present in a significant number of FDA-approved drugs, highlighting its importance in medicinal chemistry. nih.gov this compound is a valuable precursor for the synthesis of more complex pharmaceutical intermediates. Its bifunctional nature allows for sequential or one-pot reactions to build up molecular complexity.

For example, the pyrrolidine scaffold is a key component in the synthesis of various biologically active compounds, including anticancer, antibacterial, and central nervous system agents. nih.gov The ability to functionalize the pyrrolidine ring at different positions makes it a versatile platform for generating libraries of compounds for drug discovery.

The synthesis of nitrogen-containing heterocycles from simple starting materials is a major focus of medicinal chemistry. nih.gov this compound, as a readily available and functionalized building block, plays a crucial role in this endeavor. apolloscientific.co.uk

Application in the Design and Synthesis of Advanced Organocatalysts and Ligands for Asymmetric Transformations

Chiral pyrrolidine derivatives are widely used as organocatalysts and ligands in asymmetric synthesis. nih.gov The pyrrolidine scaffold provides a rigid framework that can effectively control the stereochemical outcome of a reaction. The hydroxyl group of pyrrolidin-3-ol can be readily modified to attach various catalytic moieties or coordinating groups for metal-based catalysts.

The development of novel pyrrolidine-based catalysts is an active area of research. These catalysts have been successfully applied in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions, often providing high levels of enantioselectivity.

Integration into Total Synthesis Routes of Natural Products

The pyrrolidine ring is a common structural motif found in a wide range of natural products with diverse biological activities. osaka-u.ac.jp The total synthesis of these complex molecules often relies on the use of chiral building blocks to establish the correct stereochemistry. This compound, with its inherent chirality and versatile functionality, is an ideal starting material for the synthesis of such natural products.

V. Mechanistic Investigations and Computational Studies of Pyrrolidin 3 Ol Hydrochloride Hydrate Reactions

Elucidation of Reaction Pathways, Kinetics, and Transition States

The formation of the pyrrolidine (B122466) ring, particularly with a hydroxyl substituent at the 3-position, can be achieved through various synthetic strategies, each with its own distinct reaction pathway and kinetic profile. Detailed studies, combining experimental evidence with computational modeling, have been crucial in mapping out these pathways and identifying key transition states.

One prominent method for the asymmetric synthesis of substituted 3-hydroxypyrrolidines involves the intramolecular iridium-catalyzed allylic amination. rsc.org This approach allows for stereodivergent synthesis, where the choice of a chiral ligand dictates the relative stereochemistry of the resulting pyrrolidine. The reaction proceeds through a catalytic cycle that involves the formation of an iridium-π-allyl complex, followed by an intramolecular nucleophilic attack by the nitrogen atom. The stereochemical outcome is determined at this cyclization step, which is influenced by the coordination of the chiral ligand to the iridium center.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the energetics of these pathways. For instance, in the synthesis of pyrrolidinediones, DFT calculations have quantified the energy barriers for sequential steps, including Michael addition, oxygen migration (a Nef-type rearrangement), and the final cyclization to form the pyrrolidine ring. These studies reveal that while the cyclization step itself may have a low energy barrier, preceding steps such as tautomerization can be rate-limiting.

Catalysts play a pivotal role in not only accelerating the rate of pyrrolidine ring formation but also in controlling the stereochemical outcome. The mechanism by which a catalyst operates is intrinsically linked to its structure and its mode of interaction with the substrates.

In organocatalysis, chiral pyrrolidine-based catalysts, such as proline and its derivatives, are frequently employed. The catalytic action of proline, for instance, involves the formation of an enamine intermediate with a carbonyl compound. The carboxylic acid moiety of the proline catalyst then acts as a Brønsted acid, activating the electrophile through hydrogen bonding and directing its approach to one of the diastereotopic faces of the enamine. nih.gov This dual activation model, involving both covalent (enamine) and non-covalent (hydrogen bonding) interactions, is a hallmark of many organocatalytic routes to chiral pyrrolidines. nih.gov The rigid structure of the pyrrolidine ring in the catalyst serves as a stereocontrolling element, effectively shielding one face of the enamine intermediate. acs.org

Transition metal catalysts, such as those based on iridium, rhodium, and copper, operate through different mechanisms. In the iridium-catalyzed allylic amination mentioned earlier, the chiral ligand attached to the metal center creates a chiral environment that dictates the facial selectivity of the nucleophilic attack. rsc.org The electronic and steric properties of the ligand are crucial in tuning the catalyst's activity and selectivity.

Theoretical Chemistry and Density Functional Theory (DFT) Calculations for Stereoselectivity Prediction

Theoretical chemistry, and DFT in particular, has become an indispensable tool for predicting and rationalizing the stereoselectivity observed in the synthesis of chiral molecules like pyrrolidin-3-ol. By modeling the transition states of competing reaction pathways leading to different stereoisomers, the origins of stereoselectivity can be understood at a molecular level.

A prime example is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, a powerful method for constructing the pyrrolidine ring. DFT calculations can determine the activation energies for the endo and exo approaches of the dipolarophile to the azomethine ylide. The stereochemical outcome of the reaction is governed by the relative energies of these transition states. arabjchem.org

Computational studies have shown that the regioselectivity of these cycloadditions is often controlled by the orbital interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other. arabjchem.org The stereoselectivity, however, is a more complex interplay of steric repulsions and attractive non-covalent interactions in the transition state.

Below is a representative data table derived from DFT calculations on a 1,3-dipolar cycloaddition reaction, illustrating how computational data can predict stereochemical outcomes.

| Transition State | Pathway | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|---|

| TS-exo-A | Exo approach to Re face | 0.0 | 0.0 | Exo Adduct |

| TS-endo-A | Endo approach to Re face | +2.5 | +2.8 | |

| TS-exo-B | Exo approach to Si face | +1.8 | +2.0 | Exo Adduct |

| TS-endo-B | Endo approach to Si face | +4.0 | +4.3 |

This interactive table presents hypothetical DFT data for a 1,3-dipolar cycloaddition leading to a pyrrolidine derivative. The lower Gibbs free energy for the exo transition state (TS-exo-A) indicates that the exo product is favored kinetically.

Analysis of Non-Covalent Interactions and Their Influence on Catalysis and Reactivity

Non-covalent interactions, although weak individually, collectively play a decisive role in determining the course and stereochemical outcome of many chemical reactions. In the catalytic asymmetric synthesis of pyrrolidin-3-ol, these interactions are often the key to achieving high enantioselectivity.

Hydrogen bonding is a particularly important non-covalent interaction in many organocatalytic systems. nih.gov In reactions catalyzed by thiourea (B124793) or squaramide-based catalysts, the N-H protons of the catalyst form hydrogen bonds with the electrophile, enhancing its reactivity and holding it in a specific orientation relative to the nucleophile. nih.gov The precise geometry of this hydrogen-bonding network within the transition state is what ultimately dictates the stereochemical outcome. Mechanistic insights into the enantioselective synthesis of morpholines, a related class of heterocycles, have highlighted the crucial role of hydrogen-bonding interactions between the substrate and the catalyst for achieving high enantioselectivity. organic-chemistry.orgnih.gov

Other non-covalent interactions, such as π-π stacking and steric repulsion, also contribute significantly. For instance, in reactions involving aromatic substrates and catalysts, attractive π-π stacking interactions can help to organize the transition state assembly, while steric hindrance can disfavor certain approaches, leading to high stereoselectivity. nih.gov The interplay of these forces is often subtle, and computational studies are invaluable in dissecting the contribution of each type of interaction.

Spectroscopic and Mass Spectrometric Investigation of Reaction Intermediates

The direct observation and characterization of transient reaction intermediates provide compelling evidence for a proposed reaction mechanism. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with mass spectrometry (MS), are powerful tools for this purpose.

In the study of metal-catalyzed reactions, for example, it is often possible to detect and characterize metal-ligand complexes that are part of the catalytic cycle. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition of transient species.

NMR spectroscopy is particularly useful for elucidating the structure of intermediates. Changes in chemical shifts, coupling constants, and the appearance of new signals can provide a wealth of information about the bonding and geometry of a molecule. For example, the 1H NMR spectrum of a pyrrolidine-fused chlorin (B1196114) derivative revealed the presence of diastereotopic protons, which is consistent with the chiral and twisted conformation of the spiro structure, confirming the outcome of the cyclization. mdpi.com The characterization of pyridazinone derivatives using a combination of NMR (1H and 13C), FT-IR, and ESI-MS provides a framework for how these techniques can be applied to elucidate the structures of heterocyclic compounds and their precursors. nih.gov

Vi. Advanced Analytical and Spectroscopic Characterization Techniques in Research on Pyrrolidin 3 Ol Hydrochloride Hydrate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including Pyrrolidin-3-ol hydrochloride hydrate (B1144303). By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

In the ¹H NMR spectrum of Pyrrolidin-3-ol hydrochloride, distinct signals correspond to the chemically non-equivalent protons in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons, allowing for the mapping of proton-proton connectivities. For the pyrrolidine (B122466) ring, the protons on the carbon atoms adjacent to the nitrogen and the hydroxyl-bearing carbon exhibit characteristic chemical shifts.

Table 1: Representative NMR Data for the Pyrrolidin-3-ol Moiety

| Nucleus | Position | Typical Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | H on C2/C5 | ~3.0 - 3.5 | Multiplet |

| ¹H | H on C3 | ~4.4 - 4.6 | Multiplet |

| ¹H | H on C4 | ~1.9 - 2.2 | Multiplet |

| ¹H | N-H | Variable | Broad Singlet |

| ¹H | O-H | Variable | Broad Singlet |

| ¹³C | C2/C5 | ~50 - 55 | - |

| ¹³C | C3 | ~68 - 72 | - |

| ¹³C | C4 | ~33 - 38 | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of Pyrrolidin-3-ol hydrochloride hydrate and identifying it in reaction mixtures.

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for this compound. nih.gov In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺, where M represents the free base, pyrrolidin-3-ol. The detection of an ion with an m/z value corresponding to the calculated mass of the protonated molecule (C₄H₉NO + H⁺ = 88.07) provides strong evidence for the presence of the compound. nih.gov High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, allowing for the calculation of the elemental formula and further confirming the compound's identity.

Harder ionization techniques, like Electron Ionization (EI), cause the molecule to fragment in a predictable manner. nist.gov The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For pyrrolidin-3-ol, characteristic fragments would arise from the cleavage of the pyrrolidine ring and the loss of the hydroxyl group. nist.gov This fragmentation data is invaluable for structural confirmation and for distinguishing between isomers.

Table 2: Expected Mass Spectrometry Data for Pyrrolidin-3-ol

| Ionization Mode | Ion Type | Expected m/z | Information Provided |

|---|---|---|---|

| ESI (Positive) | [M+H]⁺ | 88.07 | Molecular Weight Confirmation |

| EI | Molecular Ion (M⁺) | 87.07 | Molecular Weight |

| EI | Fragment Ion | 70.06 | Loss of H₂O |

| EI | Fragment Ion | 58.06 | Ring Fragmentation |

M represents the neutral molecule Pyrrolidin-3-ol (C₄H₉NO).

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in this compound and for studying intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of O-H and N-H stretching vibrations, which are often involved in hydrogen bonding. The presence of water of hydration would contribute to this broadness. C-H stretching vibrations of the aliphatic ring typically appear between 2850 and 3000 cm⁻¹. Other key peaks include C-O stretching (around 1050-1150 cm⁻¹) and N-H bending vibrations. nih.gov

Raman spectroscopy provides complementary information. While strong in the IR spectrum, the O-H stretch is often a weak band in the Raman spectrum. Conversely, the C-C and C-N bonds of the pyrrolidine ring skeleton would produce distinct Raman signals. By analyzing the shifts in vibrational frequencies, researchers can gain insights into the molecular conformation and the hydrogen-bonding network within the crystal lattice, which is particularly relevant for the hydrated form.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Stretching | O-H / N-H / H₂O | 3200 - 3600 (Broad) |

| Stretching | C-H (aliphatic) | 2850 - 3000 |

| Bending | N-H | 1580 - 1650 |

| Bending | C-H | 1400 - 1470 |

| Stretching | C-O | 1050 - 1150 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structural Determination

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. researchgate.net For this compound, this technique would provide unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of the chiral center (C-3).

A single-crystal X-ray diffraction analysis would reveal the precise arrangement of the pyrrolidinium (B1226570) cation, the chloride anion, and the water molecule(s) within the crystal lattice. mdpi.com This allows for a detailed visualization of the intermolecular interactions, including the hydrogen-bonding network between the hydroxyl group, the ammonium (B1175870) group, the chloride ion, and the water of hydration. This information is crucial for understanding the stability and physical properties of the solid material. For chiral molecules, X-ray crystallography is the gold standard for determining the absolute configuration (R or S) without ambiguity, provided a good quality crystal can be grown.

While the technique is exceptionally powerful, obtaining single crystals of sufficient size and quality for analysis can be a significant challenge. To date, a publicly available crystal structure for this compound has not been reported.

Advanced Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity and, for chiral compounds, the enantiomeric composition of this compound.

To determine chemical purity, a reversed-phase HPLC method can be developed. The compound is passed through a column with a nonpolar stationary phase, and its retention time is measured. The appearance of a single, sharp peak indicates a high degree of purity, while the presence of other peaks would signify impurities. The area under the peak is proportional to the concentration, allowing for quantitative analysis.

Since Pyrrolidin-3-ol is a chiral molecule, existing as R and S enantiomers, determining the enantiomeric excess (e.e.) is often critical. mdpi.com This is achieved using Chiral HPLC, which employs a chiral stationary phase (CSP). sigmaaldrich.com The CSP interacts differently with the two enantiomers, leading to different retention times and their separation into two distinct peaks. mdpi.com By comparing the integrated areas of the two peaks, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. thieme-connect.de This is a vital analysis in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Table 4: Principles of Chromatographic Analysis for Pyrrolidin-3-ol

| Technique | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water with buffer | Chemical Purity Assessment |

Thermogravimetric Analysis (TGA) and Related Techniques for Material Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. openaccessjournals.com For a hydrated salt like this compound, TGA is an indispensable tool for quantifying the water content and assessing thermal stability. nih.govresearchgate.net

When a sample of this compound is heated in a TGA instrument, a thermogram is generated, plotting mass percentage against temperature. The curve will show distinct mass loss steps corresponding to thermal events. The first significant mass loss at a relatively low temperature (typically below 150°C) corresponds to the loss of the water of hydration (dehydration). ecn.nlnih.gov By measuring the percentage of mass lost in this step, one can calculate the number of water molecules per formula unit of the salt. Subsequent mass loss at higher temperatures would indicate the decomposition of the organic molecule itself. nih.gov

Table 5: Theoretical Mass Loss for Pyrrolidin-3-ol Hydrochloride Monohydrate

| Compound | Formula | Formula Weight ( g/mol ) | Event | Theoretical Mass Loss (%) |

|---|---|---|---|---|

| Pyrrolidin-3-ol HCl H₂O | C₄H₁₀ClNO · H₂O | 141.60 | Loss of 1 H₂O | 12.72% |

Calculation based on the mass of water (18.015 g/mol ) divided by the total mass of the monohydrate.

Vii. Patent Landscape and Industrial Synthetic Processes for Pyrrolidin 3 Ol Hydrochloride Hydrate

Analysis of Patent Trends and Novel Synthetic Routes

The synthesis of Pyrrolidin-3-ol and its hydrochloride salt is a well-documented field, yet recent patent literature highlights a clear trend towards processes that are not only scalable and cost-effective but also adhere to Good Manufacturing Practice (GMP) standards. google.com A primary objective is to achieve very high optical and chemical purity, which is a stringent requirement for its use in pharmaceutical production. google.com

Innovations in synthetic routes often focus on overcoming the limitations of previous methods, which were frequently unsuitable for industrial upscaling, poorly disclosed, or involved hazardous materials. google.com For instance, older methods sometimes utilized reagents like sodium borohydride (B1222165) in diglyme, which can release highly explosive diborane (B8814927) gas in-situ, posing significant safety risks. google.com Another patented route, starting from L-malic acid and benzylamine (B48309), sought to improve upon a process that required high temperatures (190°C in xylene) and the use of large quantities of iodine, which increases costs and generates substantial chemical waste. nus.edu.sg

Modern patented processes often start from different chiral precursors to achieve the desired stereochemistry, a critical aspect for many APIs. Common starting materials and strategies include:

L-malic acid: This is used in a multi-step synthesis involving dehydration amidation with benzylamine to form (3S)-N-benzyl-3-hydroxypyrrolidine-2,5-dione, followed by reduction, debenzylation, and salt formation. nus.edu.sg

4-halo-3-hydroxybutyronitrile: This precursor can undergo a single-step hydrogenation in the presence of a metal catalyst, which simultaneously reduces the nitrile group and facilitates an in-situ intramolecular cyclization to form the pyrrolidine (B122466) ring. google.com

(S)-4-chloro-3-hydroxy butyronitrile: This serves as a precursor in a process that involves reduction to form the pyrrolidine structure, followed by the addition of hydrochloric acid to yield the final hydrochloride salt. nbinno.com

4-halo-3-hydroxybutyric acid: A patented process describes protecting the hydroxyl group, reducing the ester, converting the resulting alcohol to a sulfonate, and then reacting with an amine to form the protected pyrrolidine ring, which is subsequently deprotected. wipo.int

A key trend is the design of processes that involve stable, crystalline intermediates. google.com This approach simplifies purification at various stages, allowing for the effective removal of impurities and helping to achieve the high purity standards required by regulatory authorities. google.comgoogle.com

| Starting Material | Key Transformation Steps | Notable Advantages Highlighted in Patents | Reference |

|---|---|---|---|

| L-malic acid and benzylamine | Dehydration amidation, one-pot reduction, debenzylation, salt formation | Short synthetic route, high yield, good purity, avoids high temperatures and iodine reagents. | nus.edu.sg |

| Chiral 4-halo-3-hydroxybutyronitrile | Single-step hydrogenation and in-situ intramolecular cyclization | Efficient single-step process for ring formation. | google.com |

| (S)-4-Amino-2-hydroxybutanoic acid | Esterification, cyclization, reduction, desalination | Scalable, cost-effective, safe (avoids explosive reagents), uses crystalline intermediates for high purity. | google.com |

| 4-halo-3-hydroxybutyric acid | Hydroxyl protection, ester reduction, sulfonation, cyclization with amine, deprotection | Process retains high optical purity from the starting material. | wipo.int |

Development of High-Purity and Scalable Manufacturing Processes for Industrial Applications

The transition from laboratory-scale synthesis to industrial manufacturing necessitates robust and scalable processes that consistently produce high-purity Pyrrolidin-3-ol hydrochloride hydrate (B1144303). A significant focus in process development is achieving chemical purity greater than 99.8% and optical purity exceeding 99.9% enantiomeric excess (ee). google.com Such high standards are critical for the compound's role as a key intermediate in drugs like Larotrectinib and Darifenacin. google.comnbinno.com

Scalability requires addressing several challenges, including reaction safety, cost of raw materials, and waste management. google.comnus.edu.sg Industrial processes are designed to be efficient and safe, avoiding hazardous conditions like the formation of carcinogenic sulfuric acid esters or the handling of explosive gases. google.com

Purification is a cornerstone of industrial synthesis. Patented processes describe multi-step purification protocols to remove inorganic salts and by-products. A common sequence involves:

Desalination: After the formation of the free base from the hydrochloride salt, an inorganic base (like NaOH) is used. google.com It has been found that a stoichiometric excess of the base (e.g., 1.1-1.4 equivalents) is necessary to prevent the hydrochloride salt from sublimating and contaminating the distillate in the next step. google.com

Azeotropic Distillation: Water is removed from the crude product through azeotropic distillation, often using solvents like isopropanol (B130326) or ethanol, until the water content is below a specified threshold (e.g., < 0.5%). google.com

Filtration: Multiple filtration steps are employed to remove the inorganic salts formed during desalination. google.com

Vacuum Distillation: Final purification of the product is often achieved through vacuum distillation. To minimize thermal degradation of the product, a short-path distillation system is preferred over a standard batch process. google.com

Crystallization: The final hydrochloride salt is obtained through crystallization, which is a critical step for achieving high purity and isolating a stable solid product. nus.edu.sg

| Purification Step | Purpose | Key Process Parameters | Reference |

|---|---|---|---|

| Desalination | To convert the hydrochloride salt to the free base for distillation. | Use of >1.1 eq of an inorganic base (e.g., NaOH) to prevent sublimation of the salt. | google.com |

| Azeotropic Distillation | Removal of water. | Use of isopropanol or ethanol; endpoint typically < 0.5% water by Karl-Fischer titration. | google.com |

| Filtration | Removal of inorganic salts. | Performed after desalination and azeotropic drying. | google.com |

| Short-Path Distillation | High-purity isolation of the free base. | Performed under vacuum (e.g., 2-3 mbar / 115-120 °C) for thermal gentleness. | google.com |

| Crystallization | Isolation of the final high-purity hydrochloride salt. | Recrystallization from a suitable solvent, such as ethanol. | nus.edu.sg |

| Quality Control | To ensure chemical and optical purity. | Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to determine purity and identify by-products. | google.comnbinno.com |

Continuous Flow and Process Chemistry Innovations for Pyrrolidin-3-ol Hydrochloride Hydrate Synthesis

While specific, detailed examples of end-to-end continuous flow synthesis for this compound are not prevalent in the reviewed literature, the field of API manufacturing is increasingly adopting this technology. researchgate.netnih.gov Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. researchgate.netnih.gov These benefits are highly relevant to the synthesis of this compound.

Many of the key chemical transformations involved in the production of pyrrolidine derivatives are well-suited for flow chemistry. nih.gov

Hydrogenation: Catalytic hydrogenations, a key step in several synthetic routes to reduce nitriles or for debenzylation, can be performed more safely and efficiently in flow reactors. nus.edu.sggoogle.com These systems allow for better control of hydrogen gas pressure and temperature, minimizing risks associated with this potentially hazardous reaction.

Multi-step Sequences: The synthesis of Pyrrolidin-3-ol involves several reaction and purification steps. google.com Flow chemistry enables the integration of these steps into a continuous sequence, reducing manual handling and processing time. nih.gov For example, a reaction could be immediately followed by an in-line liquid-liquid extraction or quenching step.

Handling of Hazardous Reagents: As noted, some synthetic routes involve hazardous intermediates or reagents. google.com Flow reactors, with their small reaction volumes, inherently limit the amount of hazardous material present at any given time, significantly improving the process safety profile.

Innovations in process chemistry that could be applied to this synthesis include the use of packed-bed reactors for heterogeneous catalysis (e.g., hydrogenation) and microreactors to enhance mixing and heat exchange for highly exothermic steps. nih.gov The integration of in-line purification and analysis (Process Analytical Technology, PAT) can ensure the desired product quality is maintained throughout the manufacturing process, aligning perfectly with the stringent requirements for modern pharmaceutical intermediates. nih.gov

Q & A

Advanced Research Question

- Asymmetric catalysis : Chiral oxazaborolidine catalysts enable enantioselective reduction of ketone intermediates .

- Dynamic kinetic resolution : Racemization of intermediates paired with enzymatic resolution improves yield and e.e. .

- Crystallization-induced diastereomer transformation : Diastereomeric salts (e.g., with tartaric acid) are selectively crystallized from polar solvents .

- Computational modeling : DFT calculations predict transition states to guide catalyst design for stereoselective steps .

How does the hydrochloride counterion influence the stability and reactivity of Pyrrolidin-3-ol hydrates?

Advanced Research Question